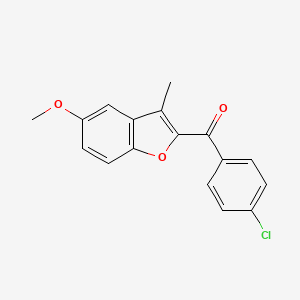

(4-Chlorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone

Description

The compound "(4-Chlorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone" is a benzofuran-based methanone derivative characterized by a 5-methoxy and 3-methyl substitution on the benzofuran ring and a 4-chlorophenyl group attached via a ketone linkage. Its molecular formula is C₁₇H₁₃ClO₃ (calculated molecular weight: 290.72 g/mol).

Properties

IUPAC Name |

(4-chlorophenyl)-(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO3/c1-10-14-9-13(20-2)7-8-15(14)21-17(10)16(19)11-3-5-12(18)6-4-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERPSAPRJVFXDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601184316 | |

| Record name | (4-Chlorophenyl)(5-methoxy-3-methyl-2-benzofuranyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601184316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303145-45-1 | |

| Record name | (4-Chlorophenyl)(5-methoxy-3-methyl-2-benzofuranyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303145-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)(5-methoxy-3-methyl-2-benzofuranyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601184316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of 5-Methoxy-2-Hydroxyacetophenone with Chloroacetone

The reaction between 5-methoxy-2-hydroxyacetophenone and chloroacetone in ethanol under reflux conditions (12–16 hours, HCl catalyst) yields 5-methoxy-3-methyl-1-benzofuran as the intermediate. The methyl group at position 3 originates from chloroacetone, while the methoxy group at position 5 is retained from the starting material. Key parameters include:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 75–80 |

| Catalyst | Concentrated HCl | — |

| Temperature | Reflux (78°C) | — |

| Reaction Time | 12–16 hours | — |

This step is critical for establishing the regiochemistry of the benzofuran ring, with the methyl group preferentially occupying position 3 due to steric and electronic factors.

The introduction of the (4-chlorophenyl)methanone group at position 2 is achieved via Friedel-Crafts acylation, leveraging the electron-rich nature of the benzofuran ring.

Traditional Lewis Acid-Catalyzed Method

Reacting 5-methoxy-3-methyl-1-benzofuran with 4-chlorobenzoyl chloride in dichloromethane (DCM) using anhydrous AlCl₃ as a catalyst (0°C to room temperature, 4–6 hours) affords the target compound. The mechanism involves electrophilic substitution at position 2, driven by the activating effect of the furan oxygen:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 82–85 |

| Catalyst | AlCl₃ (1.2 equiv) | — |

| Temperature | 0°C → RT | — |

| Reaction Time | 4–6 hours | — |

The use of AlCl₃ facilitates the generation of the acylium ion, which attacks the electron-rich C2 position of the benzofuran.

Supramolecular Catalysis Approach

Recent advances demonstrate the use of a hexameric resorcinarene capsule (C ) as a supramolecular catalyst for regioselective acylation. In this method:

- The capsule’s water molecules polarize the C–Cl bond of 4-chlorobenzoyl chloride , enhancing its electrophilicity.

- Confinement within the capsule ensures exclusive acylation at position 2, avoiding side reactions.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Toluene | 88–90 |

| Catalyst | Resorcinarene capsule (10 mol%) | — |

| Temperature | 25°C | — |

| Reaction Time | 8–10 hours | — |

This method offers superior regioselectivity and avoids harsh Lewis acids, aligning with green chemistry principles.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) in DMF with AlCl₃ has been explored for analogous Friedel-Crafts acylations, reducing reaction times by 70% while maintaining yields of ~80%.

Optimization and Challenges

Solvent Effects

Competing Side Reactions

- Over-acylation : Excess acyl chloride or prolonged reaction times can lead to diacylated byproducts.

- Ring-opening reactions : Strong acids or elevated temperatures may degrade the benzofuran core.

Analytical Characterization

Spectroscopic Data

Crystallographic Data

While no crystal structure is reported for the target compound, analogous benzofuran derivatives exhibit dihedral angles <5° between the benzofuran and acylated aryl groups, indicating near-planar conformations.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce ketones to alcohols or other functional groups.

Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted benzofuran derivatives.

Scientific Research Applications

(4-Chlorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone involves its interaction with various molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit specific enzymes and disrupt cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzofuran Family

Compound A : (4-Chlorophenyl)(5-methoxy-1-benzofuran-2-yl)methanone (KBM)

Compound B : (5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone

- Molecular Formula : C₁₆H₉Cl₃O₂

- Key Differences : Features a 5-chloro substituent on the benzofuran and a 3,4-dichlorophenyl group.

- Impact : Additional chlorine atoms enhance electron-withdrawing effects, which may alter binding affinity in biological systems compared to the target compound’s single chloro group.

Compound C : (4-Bromophenyl)(5-((2-chlorophenyl)diazenyl)benzofuran-2-yl)methanone (3c)

Substituted Phenyl Methanones

Compound D : (4-Chloro-2-fluorophenyl){3-[(4-methylpiperazinyl)methyl]phenyl}methanone

- Molecular Formula : C₂₀H₂₀ClFN₂O

- Key Differences : Fluorine and piperazinylmethyl groups introduce polarity and basicity.

- Impact : Enhanced solubility in polar solvents compared to the target compound, which lacks such functional groups.

Compound E : 2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenylmethanone

- Molecular Formula: C₂₁H₁₃Cl₂NO₂S

- Key Differences : Benzothiazole ring replaces benzofuran, with a sulfur atom altering electronic properties.

- Impact : Sulfur’s electronegativity and benzothiazole’s aromaticity may increase binding to metal ions or biological targets.

Physicochemical and Crystallographic Comparisons

- Crystallographic Insights: Compound C exhibits intermolecular C–H···N and C–H···O interactions, stabilizing its crystal lattice .

Biological Activity

(4-Chlorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone, also known by its CAS number 303145-45-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological effects, supported by data tables and relevant research findings.

- Molecular Formula : C17H13ClO3

- Molecular Weight : 300.74 g/mol

- Structural Characteristics : The compound features a chlorophenyl group and a methoxy-substituted benzofuran moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial properties. Below are detailed findings from various studies.

Antimicrobial Activity

A significant focus has been on the antimicrobial properties of this compound.

| Study | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|---|

| Salmonella typhi | 32 µg/mL | Moderate | |

| Bacillus subtilis | 16 µg/mL | Strong | |

| Escherichia coli | 64 µg/mL | Weak |

The compound demonstrated strong activity against Bacillus subtilis, while showing moderate inhibition against Salmonella typhi. Its efficacy against Gram-negative bacteria like Escherichia coli was notably lower.

The mechanism by which this compound exerts its antimicrobial effects is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. Molecular docking studies suggest strong binding affinity to bacterial enzymes involved in cell wall biosynthesis.

Case Studies

-

Case Study on Antibacterial Efficacy :

A study published in 2024 evaluated the antibacterial activity of several benzofuran derivatives, including this compound. The results indicated that the presence of halogen substituents significantly enhanced antibacterial potency, particularly against Gram-positive strains . -

Antifungal Activity Assessment :

In a separate evaluation of antifungal properties, the compound was tested against common fungal pathogens. Results indicated moderate antifungal activity against Candida albicans, with an MIC value of 128 µg/mL .

Pharmacological Insights

Beyond its antimicrobial properties, this compound has been investigated for other pharmacological effects:

- Antioxidant Activity : Studies have shown that this compound possesses antioxidant properties, potentially beneficial in reducing oxidative stress in cellular systems .

- Cytotoxic Effects : Preliminary cytotoxicity assays indicate that the compound may inhibit cancer cell proliferation, although further studies are required to elucidate its mechanisms and therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.